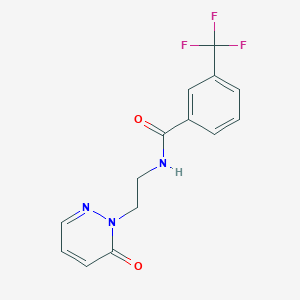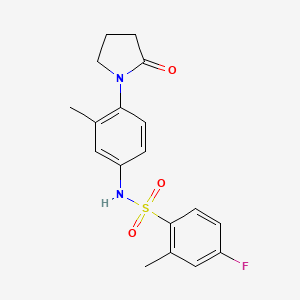
4-fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide belongs to the family of benzenesulfonamides, a class of compounds known for their diverse chemical reactions, synthesis methods, and potential applications in medicinal chemistry and materials science. These compounds are synthesized through various chemical reactions, focusing on introducing functional groups that impart specific physical and chemical properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the stepwise introduction of functional groups into the benzene ring or the modification of existing sulfonamide groups. Techniques such as the substitution reactions, coupling reactions, and the use of specific reagents for fluorination or methylation are common. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides demonstrates the selective introduction of a fluorine atom to enhance COX-2 inhibitor selectivity (Hashimoto et al., 2002).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms, molecular conformations, and interactions such as hydrogen bonding and π–π interactions. These interactions contribute to the stability and properties of the compounds. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showcases π–π interactions and hydrogen bonding, forming a three-dimensional network (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions, which allow for the functionalization and modification of the molecule. These reactions are crucial for tailoring the compound's properties for specific applications. The introduction of a fluorine atom, for instance, can significantly alter the compound's reactivity and binding affinity, as seen in the synthesis of selective COX-2 inhibitors (Hashimoto et al., 2002).
科学的研究の応用
Enzyme Inhibition and Therapeutic Potential
One significant area of application involves the study of enzyme inhibition for therapeutic purposes. For instance, research into sulfonamide derivatives, similar to our compound of interest, has shown potential in inhibiting cyclooxygenase-2 (COX-2) enzymes. This inhibition is critical for developing treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom in these molecules has been found to increase COX-1/COX-2 selectivity, demonstrating the chemical's potential for creating highly selective and orally active COX-2 inhibitors (Hashimoto et al., 2002).
Moreover, the compound's derivatives have shown inhibitory effects on carbonic anhydrases I and II, crucial for exploring treatments for conditions like glaucoma, epilepsy, and altitude sickness. The Ki values of certain derivatives indicate their strong inhibitory potential, making them candidates for further detailed studies (Gul et al., 2016).
Chemical Synthesis and Optimization
In the realm of chemical synthesis, the compound has been used to explore novel synthetic pathways and optimize existing reactions. For example, the use of N-fluorobenzenesulfonimide as an oxidant in copper-catalyzed N-demethylation of amides represents a novel methodology, leading to the production of carbinolamines and subsequent decomposition into N-demethylated amides and formaldehyde. This process showcases the compound's role in developing new chemical transformations (Yi et al., 2020).
Photodynamic Therapy and Corrosion Inhibition
The compound and its derivatives have also found applications in photodynamic therapy (PDT) for cancer treatment. The synthesis of zinc phthalocyanines substituted with sulfonamide derivative groups containing Schiff base has demonstrated high singlet oxygen quantum yields. These properties are essential for effective PDT, indicating the compound's potential in cancer treatment (Pişkin et al., 2020).
Furthermore, the compound's derivatives have been investigated for their corrosion inhibition properties on iron, highlighting its application in materials science and engineering. Quantum chemical calculations and molecular dynamics simulations have provided insights into the adsorption behaviors and inhibition efficiencies, suggesting its utility in protecting metallic materials from corrosion (Kaya et al., 2016).
特性
IUPAC Name |
4-fluoro-2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-11-15(6-7-16(12)21-9-3-4-18(21)22)20-25(23,24)17-8-5-14(19)10-13(17)2/h5-8,10-11,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFMWTVSWNJGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)C)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

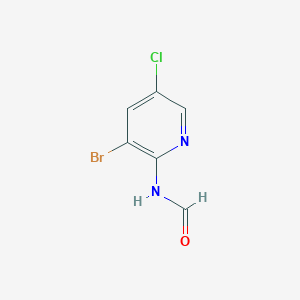
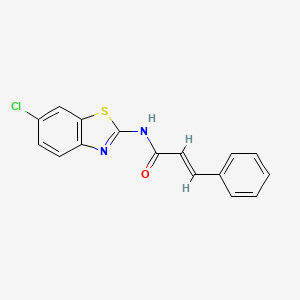
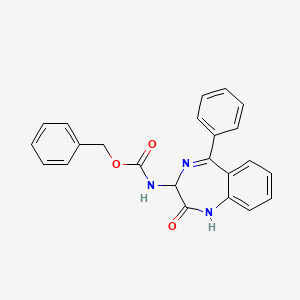
![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)


![7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492979.png)
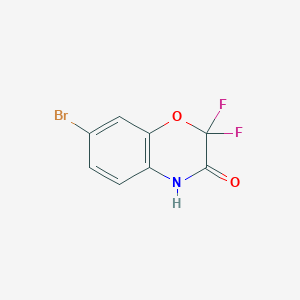
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)
![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)
![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)
![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)
